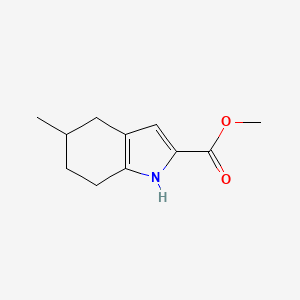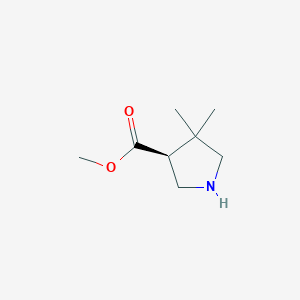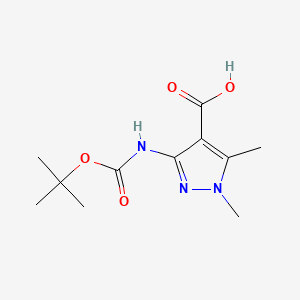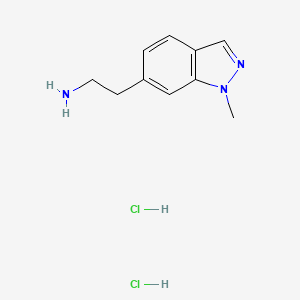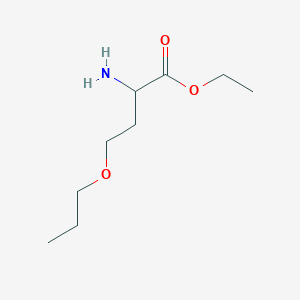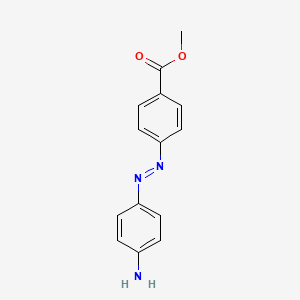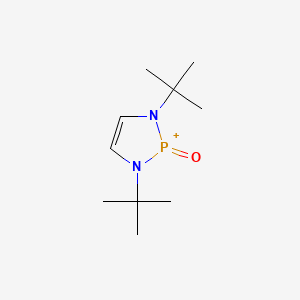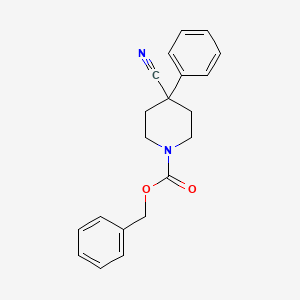![molecular formula C15H8O4 B13516939 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one is a complex organic compound with the molecular formula C15H8O4 and a molecular weight of 252.22 g/mol This compound is known for its unique tetracyclic structure, which includes multiple fused rings and oxygen atoms
Méthodes De Préparation
The synthesis of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one typically involves multiple steps, including cyclization and oxidation reactions. One common synthetic route involves the cyclization of a suitable precursor, followed by oxidation to introduce the hydroxyl and ketone functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tetracyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one include:
- 5,6,14-Trihydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one : Another compound with a similar structure, used in studies of reaction mechanisms .
Coumestrol: A compound with a similar tetracyclic structure and hydroxyl groups, known for its estrogenic activity.
The uniqueness of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0
Propriétés
Formule moléculaire |
C15H8O4 |
|---|---|
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
8-hydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O4/c16-8-5-6-12-10(7-8)13-14(18-12)9-3-1-2-4-11(9)19-15(13)17/h1-7,16H |
Clé InChI |
GZDCGGXLMCSKQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=C(O3)C=CC(=C4)O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


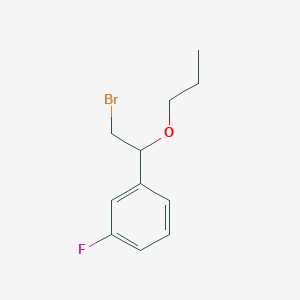
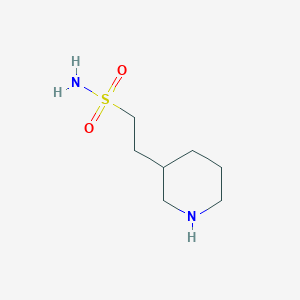
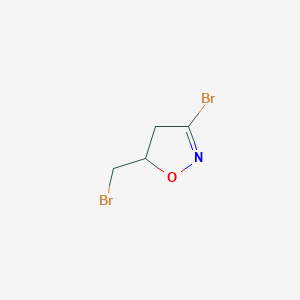
![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
